
5-(3,4-Dimethoxyphenyl)thiophene-2-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(3,4-Dimethoxyphenyl)thiophene-2-carbaldehyde: is an organic compound with the molecular formula C13H12O3S and a molecular weight of 248.3 g/mol . This compound features a thiophene ring substituted with a 3,4-dimethoxyphenyl group and an aldehyde functional group at the 2-position. It is known for its applications in organic synthesis and material science due to its unique structural properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-(3,4-Dimethoxyphenyl)thiophene-2-carbaldehyde typically involves the Suzuki-Miyaura coupling reaction . This reaction is a palladium-catalyzed cross-coupling between an aryl halide and an organoboron compound . The general reaction conditions include:
Catalyst: Palladium(0) or Palladium(II) complexes
Base: Potassium carbonate or sodium hydroxide
Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)
Temperature: 80-100°C
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the Suzuki-Miyaura coupling reaction is scalable and can be adapted for industrial synthesis with appropriate optimization of reaction conditions and purification processes.
化学反応の分析
Types of Reactions:
Oxidation: The aldehyde group in 5-(3,4-Dimethoxyphenyl)thiophene-2-carbaldehyde can undergo oxidation to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenation with bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: 5-(3,4-Dimethoxyphenyl)thiophene-2-carboxylic acid
Reduction: 5-(3,4-Dimethoxyphenyl)thiophene-2-methanol
Substitution: 5-(3,4-Dimethoxyphenyl)-2-bromothiophene or 5-(3,4-Dimethoxyphenyl)-2-nitrothiophene
科学的研究の応用
Chemistry: 5-(3,4-Dimethoxyphenyl)thiophene-2-carbaldehyde is used as a building block in the synthesis of various organic compounds, including heterocyclic compounds and polymers .
Biology and Medicine: Thiophene derivatives, including this compound, have shown potential biological activities such as anticancer, anti-inflammatory, and antimicrobial properties .
Industry: This compound is used in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs) .
作用機序
The mechanism of action of 5-(3,4-Dimethoxyphenyl)thiophene-2-carbaldehyde is primarily related to its ability to participate in various chemical reactions due to the presence of the aldehyde group and the thiophene ring. The aldehyde group can form Schiff bases with amines, which are useful in the synthesis of various biologically active compounds . The thiophene ring can undergo electrophilic substitution reactions, making it a versatile intermediate in organic synthesis.
類似化合物との比較
Comparison:
- 5-(4-(Diphenylamino)phenyl)thiophene-2-carbaldehyde has a triphenylamine core, making it suitable for applications in aggregation-induced emission (AIE) and two-photon fluorescent probes .
- 2-Thiophenecarboxaldehyde is a simpler compound with a single thiophene ring and an aldehyde group, used as an intermediate in organic synthesis .
Uniqueness: 5-(3,4-Dimethoxyphenyl)thiophene-2-carbaldehyde is unique due to the presence of the 3,4-dimethoxyphenyl group, which imparts distinct electronic properties and enhances its reactivity in various chemical reactions.
特性
分子式 |
C13H12O3S |
|---|---|
分子量 |
248.30 g/mol |
IUPAC名 |
5-(3,4-dimethoxyphenyl)thiophene-2-carbaldehyde |
InChI |
InChI=1S/C13H12O3S/c1-15-11-5-3-9(7-12(11)16-2)13-6-4-10(8-14)17-13/h3-8H,1-2H3 |
InChIキー |
RYWMFBDNTBDBSG-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=C(C=C1)C2=CC=C(S2)C=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


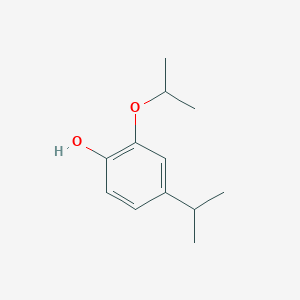


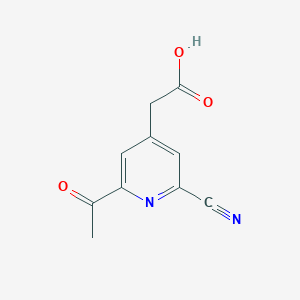
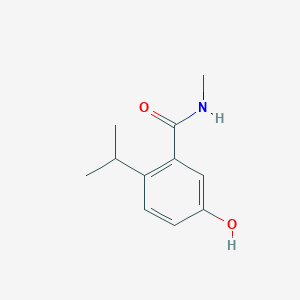
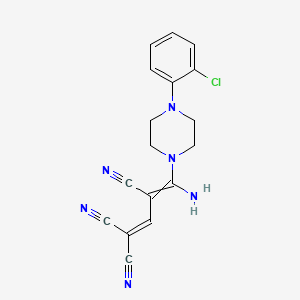
![(2-[(2-Phenylethyl)amino]pyrimidin-5-YL)boronic acid](/img/structure/B14849207.png)
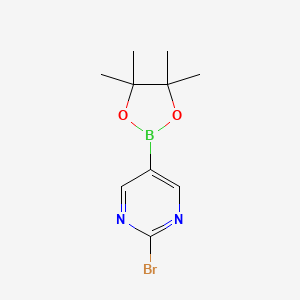

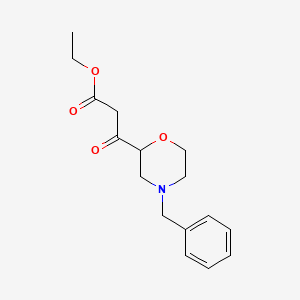
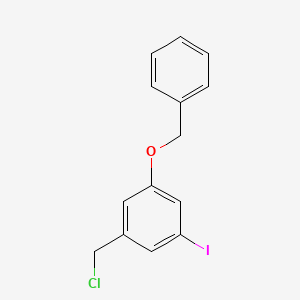
![6-(Trifluoromethyl)imidazo[1,2-A]pyrimidine-3-carbaldehyde](/img/structure/B14849230.png)


